molecular formula C10H11Br B060759 4-(3-Bromophenyl)-1-butene CAS No. 161173-98-4

4-(3-Bromophenyl)-1-butene

Cat. No. B060759
Key on ui cas rn: 161173-98-4
M. Wt: 211.1 g/mol
InChI Key: WVPDQYFDPBNJCY-UHFFFAOYSA-N
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Patent
US09029560B2

Procedure details

To a solution of 1-bromo-3-(but-3-en-1-yl)benzene (CA46) (7.51 g, 35.6 mmol) in hexanes (80 mL) was added (1S,5S)-9-borabicyclo[3.3.1]nonane (0.5 M in tetrahydrofuran, 74.7 mL, 37.4 mmol). The reaction was allowed to stir at room temperature overnight. To the resulting clear solution sodium hydroxide (6.0 M, 5.93 mL, 35.6 mmol) was added dropwise. The reaction was placed in an ice water bath and hydrogen peroxide (13.8 mL, 135 mmol) was added. The resulting mixture was then heated to an internal temperature of 50° C. for overnight. The reaction mixture was cooled to room temperature. The biphasic solution was partitioned, and the organic layer was washed with sodium bisulfite, and brine solution. The combined aqueous layers were made basic with saturated sodium carbonate, and extracted with diethyl ether (2×100 mL). The combined organics were dried over magnesium sulfate, filtered, and concentrated. The liquid was loaded on to silica and purified by flash column chromatography using 0-40% ethyl acetate/hexanes as eluent providing the title compound as a clear liquid (7.50 g, 90%): 1H NMR (400 MHz, DMSO-d6) δ 7.40 (t, J=1.9 Hz, 1H), 7.37 (dt, J=7.6, 1.8 Hz, 1H), 7.28-7.17 (m, 2H), 4.39 (t, J=5.2 Hz, 1H), 3.40 (td, J=6.5, 5.2 Hz, 2H), 2.57 (t, J=7.6 Hz, 2H), 1.65-1.51 (m, 2H), 1.49-1.35 (m, 2H); EIMS m/z 228 ([M]+).
Quantity
7.51 g
Type
reactant
Reaction Step One
[Compound]
Name
(1S,5S)-9-borabicyclo[3.3.1]nonane
Quantity
74.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH:10]=[CH2:11])[CH:3]=1.[OH-:12].[Na+].OO>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.51 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)CCC=C
Name
(1S,5S)-9-borabicyclo[3.3.1]nonane
Quantity
74.7 mL
Type
reactant
Smiles
Name
hexanes
Quantity
80 mL
Type
solvent
Smiles
Step Two
Name
Quantity
5.93 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
13.8 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was placed in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then heated to an internal temperature of 50° C. for overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The biphasic solution was partitioned
WASH
Type
WASH
Details
the organic layer was washed with sodium bisulfite, and brine solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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